An In-depth Technical Guide to (R)-quinuclidin-3-amine: Physicochemical Properties and Synthetic Applications
An In-depth Technical Guide to (R)-quinuclidin-3-amine: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-quinuclidin-3-amine is a chiral bicyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and stereospecificity make it a valuable scaffold in medicinal chemistry, particularly for targeting muscarinic and serotonergic receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-quinuclidin-3-amine and its salts, detailed experimental protocols for the determination of its key characteristics, and an exploration of its role in the modulation of significant biological signaling pathways.
Physicochemical Properties
The physical and chemical characteristics of (R)-quinuclidin-3-amine and its common salt forms are summarized below. These properties are fundamental for its handling, storage, and application in synthetic and medicinal chemistry.
Identification
| Identifier | (R)-quinuclidin-3-amine (Free Base) | (R)-quinuclidin-3-amine hydrochloride | (R)-quinuclidin-3-amine dihydrochloride |
| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[1][2] | (3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
| CAS Number | 123536-15-2[3] | 137661-31-5[1] | 123536-14-1 |
| Molecular Formula | C₇H₁₄N₂[3][4] | C₇H₁₅ClN₂[1] | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 126.20 g/mol [3][4] | 162.66 g/mol [1][2] | 199.12 g/mol [5] |
| Canonical SMILES | C1CN2CCC1--INVALID-LINK--N | C1CN2CCC1--INVALID-LINK--N.Cl[1] | C1CN2CCC1C(C2)N.Cl.Cl[5] |
| InChI Key | REUAXQZIRFXQML-BYPYZUCNSA-N | KHAKFKRESWHJHB-FJXQXJEOSA-N[1] | STZHBULOYDCZET-KLXURFKVSA-N[5] |
Physical Properties
| Property | Value | Form |
| Appearance | White to off-white solid | Dihydrochloride[6] |
| Melting Point | 321-323 °C (decomposes) | Racemic Dihydrochloride[7] |
| Boiling Point | 165.9 ± 8.0 °C at 760 mmHg | Racemic Free Base[8] |
| Density | 1.1 ± 0.1 g/cm³ | Racemic Free Base[8] |
| Solubility | Soluble in water and methanol. | Dihydrochloride[7] |
| Optical Rotation [α]D²⁵ | +23.5° to +26.5° (c=1 in water) | (R)-enantiomer (inferred from (S)-enantiomer)[6] |
| pKa (conjugate acid) | ~11.0 (estimated from quinuclidine) | Free Base |
Chemical Properties and Reactivity
(R)-quinuclidin-3-amine exhibits chemical properties characteristic of a primary chiral amine and a bicyclic tertiary amine, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of enantiomerically pure (R)-quinuclidin-3-amine is a critical process for its use in pharmaceuticals. Common strategies include:
-
Resolution of Racemic Mixtures: This classical approach involves the formation of diastereomeric salts using a chiral acid, followed by separation and liberation of the desired enantiomer.
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Asymmetric Synthesis: Modern methods focus on the stereoselective reduction of 3-quinuclidinone. A key reaction is the reduction of an imine formed from 3-quinuclidinone and a chiral amine, such as (R)-1-phenethylamine, using a reducing agent like sodium borohydride.[9]
Chemical Reactivity
The primary amine group of (R)-quinuclidin-3-amine is the main site of its reactivity, undergoing typical amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for creating derivatives with modified biological activity.
-
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
-
Formation of Thioureas: Reaction with isothiocyanates to yield chiral thiourea derivatives, which can be employed as organocatalysts in asymmetric synthesis.
The bridgehead nitrogen of the quinuclidine core is a tertiary amine and is also nucleophilic, capable of undergoing quaternization.
Stability
(R)-quinuclidin-3-amine and its salts are generally stable under standard laboratory conditions. However, they are incompatible with strong oxidizing agents. The dihydrochloride salt offers enhanced stability and solubility, making it suitable for pharmaceutical formulations.[6]
Biological Activity and Signaling Pathways
(R)-quinuclidin-3-amine is a key structural motif in compounds targeting cholinergic and serotonergic systems, which are implicated in a wide range of physiological and pathological processes.
Cholinergic System Modulation
Derivatives of (R)-quinuclidin-3-amine are potent modulators of muscarinic acetylcholine receptors (mAChRs). Specifically, they have been investigated as M3 muscarinic receptor antagonists.[10] Antagonism of the M3 receptor is a therapeutic strategy for chronic obstructive pulmonary disease (COPD). The rigid quinuclidine scaffold provides a well-defined orientation for substituents to interact with the receptor binding site.
Serotonergic System Modulation
(R)-quinuclidin-3-amine is an important building block for the synthesis of ligands for serotonin (5-HT) receptors.[9] Specifically, derivatives have been developed as potent 5-HT3 and 5-HT4 receptor antagonists and agonists. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics. The 5-HT4 receptor is a G-protein coupled receptor involved in gastrointestinal motility and cognitive function. The stereochemistry at the 3-position of the quinuclidine ring is crucial for the selectivity and activity at these receptors.
Experimental Protocols
Detailed and accurate determination of the physicochemical properties of (R)-quinuclidin-3-amine is crucial for its application. The following are methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant of the conjugate acid of the amine.
Materials:
-
(R)-quinuclidin-3-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of (R)-quinuclidin-3-amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to ensure that all amine molecules are protonated.
-
Titration: Titrate the acidified amine solution with the standardized NaOH solution. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Determination of Optical Rotation
This experiment measures the extent to which the chiral molecule rotates plane-polarized light.
Materials:
-
(R)-quinuclidin-3-amine salt (e.g., dihydrochloride)
-
High-purity solvent (e.g., water)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of (R)-quinuclidin-3-amine dihydrochloride and dissolve it in the chosen solvent in a volumetric flask to a precise concentration (e.g., 1 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) should be reported with the specific rotation value.
Conclusion
(R)-quinuclidin-3-amine is a cornerstone chiral building block in modern drug discovery and development. Its well-defined stereochemistry and rigid bicyclic structure provide a unique platform for the design of highly selective and potent ligands for important neurological targets. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the synthesis of novel therapeutic agents. Further research into its derivatives is likely to continue yielding promising candidates for the treatment of a variety of diseases.
References
- 1. Buy (R)-quinuclidin-3-amine hydrochloride (EVT-1476957) | 137661-31-5 [evitachem.com]
- 2. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 123536-15-2 | (R)-Quinuclidin-3-amine - Moldb [moldb.com]
- 4. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinuclidines | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. QUINUCLIDIN-3-AMINE | CAS#:6238-14-8 | Chemsrc [chemsrc.com]
- 9. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 10. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
